An In-depth Technical Guide to the Physical and Chemical Properties of Rosiglitazone-d4
An In-depth Technical Guide to the Physical and Chemical Properties of Rosiglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biological properties of Rosiglitazone-d4, a deuterated analog of the antidiabetic drug Rosiglitazone. It is intended to serve as a technical resource for professionals in research and drug development.
Core Physical and Chemical Properties
Rosiglitazone-d4 is a stable isotope-labeled version of Rosiglitazone, primarily utilized as an internal standard in quantitative bioanalytical studies, such as pharmacokinetic and metabolic research.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometry-based assays.
Table 1: Physical and Chemical Data for Rosiglitazone-d4 and Rosiglitazone
| Property | Rosiglitazone-d4 | Rosiglitazone | Citations |
| IUPAC Name | 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy-d4]phenyl]methyl]-1,3-thiazolidine-2,4-dione | 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2][3] |
| Synonyms | BRL 49653-d4 | Avandia, BRL 49653 | [2][4][5] |
| Molecular Formula | C₁₈H₁₅D₄N₃O₃S | C₁₈H₁₉N₃O₃S | [3][6][7] |
| Molecular Weight | 361.45 g/mol | 357.43 g/mol | [3][6][7] |
| CAS Number | 1132641-20-3 | 122320-73-4 | [3][6][8] |
| Appearance | Solid | White to off-white crystalline solid | [4][8][9] |
| Melting Point | Not specified | 122-123 °C | [3][4][10] |
| Purity (Typical) | ≥95% (HPLC) | ≥98% (HPLC) | [6][11][12] |
Table 2: Solubility Data for Rosiglitazone
| Solvent | Solubility | Citations |
| DMSO | ~34 mg/mL, 71-100 mg/mL | [5][9][13] |
| Dimethylformamide (DMF) | ~25 mg/mL | [9] |
| Ethanol | ~1 mg/mL | [9] |
| Aqueous Buffers | Sparingly soluble; solubility decreases with increasing pH. | [4][9] |
| DMSO:PBS (pH 7.2) 1:3 | ~0.5 mg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of Rosiglitazone-d4.
A general, scalable synthetic route for Rosiglitazone has been developed, which can be adapted for the deuterated analog by using deuterated starting materials.[14] The synthesis typically involves a multi-step process.[14][15]
Protocol:
-
Step 1: Synthesis of the Ether Intermediate: Reaction of a suitable pyridinylamino-ethanol intermediate with a protected 4-hydroxybenzaldehyde. For Rosiglitazone-d4, a deuterated ethoxy moiety would be introduced at this stage.
-
Step 2: Knoevenagel Condensation: The resulting benzaldehyde derivative is reacted with 2,4-thiazolidinedione.[15]
-
Step 3: Reduction: The double bond formed in the previous step is reduced to yield the final Rosiglitazone product.
-
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to achieve high purity (>98%).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of Rosiglitazone-d4.[6][12]
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate, pH 6.5) and an organic solvent like acetonitrile.[16]
-
Detection: UV detection at a wavelength of 248 nm.[9]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
LC-MS is the primary application for Rosiglitazone-d4, where it serves as an internal standard for the accurate quantification of Rosiglitazone in biological matrices.[16][17]
Protocol:
-
Sample Preparation: Plasma samples are prepared by protein precipitation. Acetonitrile is added to the plasma sample containing the analyte (Rosiglitazone) and the internal standard (Rosiglitazone-d4).[16]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is collected for analysis.
-
LC Separation: The extract is injected into an HPLC system, typically with a C18 column, to separate the analyte and internal standard from other matrix components.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), operating in electrospray ionization (ESI) mode.
-
Quantification: The concentrations of Rosiglitazone are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway and Mechanism of Action
Rosiglitazone functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[10][11][18][19] Its mechanism does not directly depend on the presence of deuterium, so the signaling pathway is identical for both Rosiglitazone and Rosiglitazone-d4.
Activation of PPARγ by Rosiglitazone leads to the transcription of insulin-responsive genes, ultimately enhancing tissue sensitivity to insulin in adipose tissue, skeletal muscle, and the liver.[20][21][22]
Figure 1. PPARγ signaling pathway activated by Rosiglitazone-d4.
Experimental Workflow Example
The primary use of Rosiglitazone-d4 is as an internal standard in bioanalytical assays. The following diagram illustrates a typical workflow for the quantification of Rosiglitazone in plasma using LC-MS/MS.
Figure 2. Bioanalytical workflow for Rosiglitazone quantification.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. Rosiglitazone [drugfuture.com]
- 5. Rosiglitazone [sigmaaldrich.com]
- 6. bdg.co.nz [bdg.co.nz]
- 7. chembk.com [chembk.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. An alternative synthetic route for an antidiabetic drug, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 19. Rosiglitazone | PPAR gamma Receptor Agonists: R&D Systems [rndsystems.com]
- 20. guidechem.com [guidechem.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
